molecular formula C15H24N2OS B11334628 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B11334628
M. Wt: 280.4 g/mol
InChI Key: ATSJDSWRVWTGNM-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the azepane and thiophene intermediates separately, followed by their coupling to form the final product.

    Synthesis of Azepane Intermediate: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

    Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling Reaction: The azepane and thiophene intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The azepane ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a candidate for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. The amide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-(thiophen-2-yl)ethylamine

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is unique due to its combination of an azepane ring, a thiophene ring, and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]propanamide

InChI

InChI=1S/C15H24N2OS/c1-2-15(18)16-12-13(14-8-7-11-19-14)17-9-5-3-4-6-10-17/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,16,18)

InChI Key

ATSJDSWRVWTGNM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCCCCC2

Origin of Product

United States

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